molecular formula C15H12O4 B017765 Pinocembrin chalcone CAS No. 4197-97-1

Pinocembrin chalcone

Cat. No. B017765
CAS RN: 4197-97-1
M. Wt: 256.25 g/mol
InChI Key: LOYXTWZXLWHMBX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Pinocembrin chalcone can be synthesized biologically using microorganisms such as Escherichia coli. This process involves the action of three enzymes: phenylalanine ammonia lyase (PAL), 4-coumarate:CoA ligase (4CL), and chalcone synthase (CHS), to convert phenylalanine into pinocembrin. The engineering of E. coli strains to overexpress these enzymes, along with strategies to increase the malonyl-CoA level, has led to high production yields of pinocembrin (Kim, Lee, & Ahn, 2014).

Molecular Structure Analysis

The molecular structure of pinocembrin chalcone, like other chalcones, features a core structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structure is crucial for its biological activity and interaction with various biomolecules. Structural analysis through techniques like X-ray diffraction has provided insights into its planarity and intermolecular interactions, which are essential for understanding its pharmacological properties (Zárraga et al., 2020).

Chemical Reactions and Properties

Pinocembrin chalcone participates in various chemical reactions that highlight its reactivity, particularly related to its α,β-unsaturated carbonyl group. This functional group is involved in Michael addition reactions, which are significant in synthesizing numerous biologically active molecules. The chalcone's ability to undergo such reactions underscores its role as a versatile precursor in the biosynthesis of flavonoids and other related compounds (Rammohan et al., 2020).

Physical Properties Analysis

The physical properties of pinocembrin chalcone, including its melting point, solubility, and crystalline structure, are critical for its application in various scientific studies. These properties influence its extraction, purification, and formulation processes. For instance, the solubility of pinocembrin chalcone in different solvents affects its bioavailability and pharmacokinetics, aspects vital for its use in biological assays and drug development projects.

Chemical Properties Analysis

Pinocembrin chalcone exhibits a wide range of chemical properties, such as antioxidant, antimicrobial, and anti-inflammatory activities. These properties stem from its molecular structure, particularly the presence of hydroxyl groups and the unsaturated carbonyl system. The compound's ability to donate hydrogen atoms or electrons makes it a potent antioxidant, while its interaction with microbial membranes and enzymes underlies its antimicrobial activity. Additionally, its modulation of various signaling pathways contributes to its anti-inflammatory effects (Zhuang et al., 2017).

Scientific Research Applications

  • Neuroprotection and Oxidative Stress Amelioration

    Pinocembrin chalcone has shown potential in inducing the Nrf2/HO-1 axis, leading to the amelioration of oxidative stress and neuroprotection (Habtemariam, 2019).

  • Antibacterial Activity

    This compound exhibits antibacterial activity against both susceptible and resistant strains of Neisseria gonorrhoeae, suggesting its potential in addressing bacterial infections (Ruddock et al., 2011).

  • Breast Cancer Treatment

    It interacts with both estrogen receptor-positive and negative breast cancer markers, indicating a possible role in treating ER-negative breast cancer (Fadilah, 2018).

  • Anti-inflammatory Activity

    Significant topical anti-inflammatory activity was observed in assays involving TPA-induced ear edema in rats (Tuchinda et al., 2002).

  • Natural Occurrence

    It is found in the leaves of Litsea fruticosa and other plants (Liu et al., 2013).

  • Vascular Smooth Muscle Cell Proliferation Inhibition

    It has been effective in inhibiting angiotensin II-induced proliferation and migration in rat vascular smooth muscle cells (Shen Yan-jin, 2014).

  • Antifungal Activity

    Pinocembrin chalcone also exhibits antifungal activity against Candida albicans (López et al., 2002).

  • Metabolic Engineering in E. coli

    A high production yield of pinocembrin was achieved using genetically engineered Escherichia coli, demonstrating its potential for large-scale production (Kim et al., 2014).

properties

IUPAC Name

(E)-3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-9,16,18-19H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYXTWZXLWHMBX-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101343555
Record name Pinocembrin chalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101343555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pinocembrin chalcone

CAS RN

4197-97-1
Record name Pinocembrin chalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101343555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pinocembrin chalcone
Reactant of Route 2
Reactant of Route 2
Pinocembrin chalcone
Reactant of Route 3
Reactant of Route 3
Pinocembrin chalcone
Reactant of Route 4
Reactant of Route 4
Pinocembrin chalcone
Reactant of Route 5
Reactant of Route 5
Pinocembrin chalcone
Reactant of Route 6
Reactant of Route 6
Pinocembrin chalcone

Citations

For This Compound
364
Citations
PD Bremner, JJM Meyer - Planta medica, 1998 - thieme-connect.com
… Pinocembrin Chalcone: An Antibacterial Compound from Helichrysum trilineatum … We report here on the isolation and antibacterial activity of the known compounds 2',4',6'-trihydroxychalcone …
Number of citations: 54 www.thieme-connect.com
SL Guzmán-Gutiérrez, A Nieto-Camacho… - Molecules, 2018 - mdpi.com
… The compound 6 could arise from the known pinocembrin chalcone, which has been previously isolated from propolis of Poland [28], Canada [29], among others. Regarding to …
Number of citations: 45 www.mdpi.com
L Guo, X Chen, LN Li, W Tang… - Microbial Cell …, 2016 - microbialcellfactories.biomedcentral …
… , which leads to a more conversion of pinocembrin chalcone (4) from trans-cinnamoyl CoA (10). To promote the conversion of more (2S)-pinocembrin (2) from pinocembrin chalcone (4), …
BC Tan, SK Tan, SM Wong, N Ata… - Evidence-Based …, 2015 - hindawi.com
… minimal amounts of pinocembrin chalcone were detected in … Only a small amount of pinocembrin chalcone (0.8–3.3 𝜇gg … Phenylalanine would be converted to pinocembrin chalcone, …
Number of citations: 44 www.hindawi.com
R Sanmugavelan, TC Teoh, N Roslan… - Turkish Journal of …, 2018 - journals.tubitak.gov.tr
… The HPLC profile showed an increase in the amount of pinocembrin chalcone when … 164 to initiate the subsequent formation of pinocembrin chalcone, whereas the hydroxyl group of p-…
Number of citations: 7 journals.tubitak.gov.tr
RR Chilpa - 2018 - rdu.iquimica.unam.mx
… The compound 6 could arise from the known pinocembrin chalcone, which has been previously isolated from propolis of Poland [28], Canada [29], among others. Regarding to …
Number of citations: 0 rdu.iquimica.unam.mx
G Trakoontivakorn, K Nakahara… - Journal of agricultural …, 2001 - ACS Publications
… of pinocembrin chalcone and 4-hydroxypanduratin A. In addition, pinocembrin chalcone was … Therefore, pinocembrin chalcone and 4-hydroxypanduratin A may not have been found in …
Number of citations: 167 pubs.acs.org
J Wu, G Du, J Zhou, J Chen - Metabolic engineering, 2013 - Elsevier
Flavonoids are valuable natural products widely used in human health and nutrition. Recent advances in synthetic biology and metabolic engineering have yielded improved strain …
Number of citations: 225 www.sciencedirect.com
X Shen, Y Liu, X Luo, Z Yang - Molecules, 2019 - mdpi.com
… to the reaction system to form pinocembrin chalcone under the action of chalcone synthase. … to the reaction system to form pinocembrin chalcone under the action of chalcone synthase. …
Number of citations: 77 www.mdpi.com
M Kidruangphokin, N Suphrom… - Medicinal Plants …, 2022 - indianjournals.com
… This is the first report on the isolation of importance starting material, pinocembrin chalcone (… pinocembrin chalcone (6) from the seed has led to a better understanding of the …
Number of citations: 3 www.indianjournals.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.